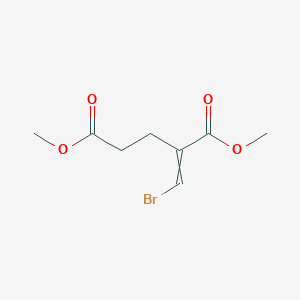
Dimethyl 2-(bromomethylidene)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(bromomethylidene)pentanedioate is a chemical compound with the molecular formula C8H11BrO4 It is a derivative of pentanedioic acid, featuring a bromomethylidene group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(bromomethylidene)pentanedioate typically involves the bromination of dimethyl pentanedioate. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methylene group, leading to the formation of the bromomethylidene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(bromomethylidene)pentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding dimethyl 2-(methylidene)pentanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives such as dimethyl 2-(aminomethylidene)pentanedioate.
Reduction: Formation of dimethyl 2-(methylidene)pentanedioate.
Oxidation: Formation of dimethyl 2-(carboxymethylidene)pentanedioate.
Scientific Research Applications
Dimethyl 2-(bromomethylidene)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-(bromomethylidene)pentanedioate involves its reactivity towards nucleophiles and electrophiles. The bromomethylidene group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-bromopentanedioate: Similar structure but lacks the methylidene group.
Diethyl 2-bromopentanedioate: Similar structure with ethyl ester groups instead of methyl ester groups.
Methyl (2R)-glycidate: Contains a glycidate group instead of a bromomethylidene group.
Uniqueness
Dimethyl 2-(bromomethylidene)pentanedioate is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
149524-63-0 |
|---|---|
Molecular Formula |
C8H11BrO4 |
Molecular Weight |
251.07 g/mol |
IUPAC Name |
dimethyl 2-(bromomethylidene)pentanedioate |
InChI |
InChI=1S/C8H11BrO4/c1-12-7(10)4-3-6(5-9)8(11)13-2/h5H,3-4H2,1-2H3 |
InChI Key |
JBZLMLFYOAYMTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=CBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


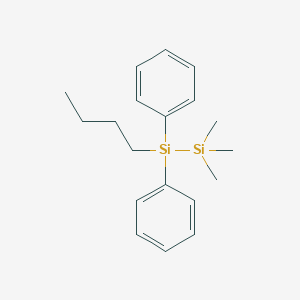
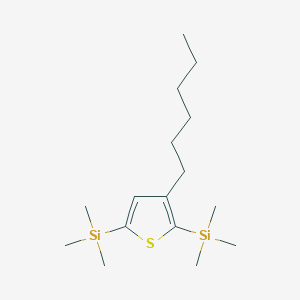
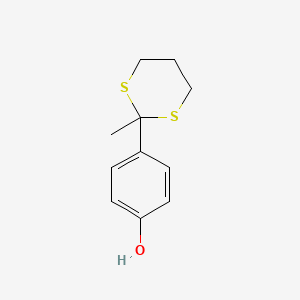
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
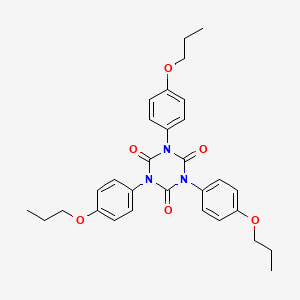
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
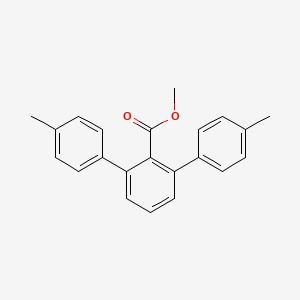
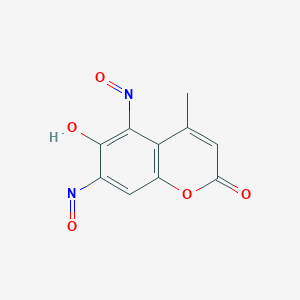
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)
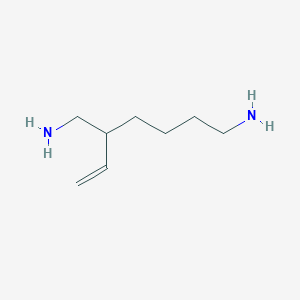
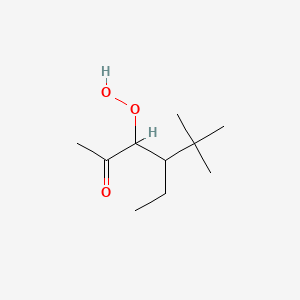
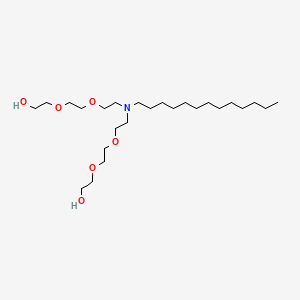
![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)
